Dansyl-tpa-13-desacetate
Description
Structure
2D Structure
Properties
CAS No. |
98897-17-7 |
|---|---|
Molecular Formula |
C44H62N2O9S |
Molecular Weight |
795 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 12-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]dodecanoate |
InChI |
InChI=1S/C44H62N2O9S/c1-28-24-36-42(50,39(28)49)26-30(27-47)25-33-38-41(3,4)44(38,52)40(29(2)43(33,36)51)55-37(48)22-14-12-10-8-7-9-11-13-15-23-45-56(53,54)35-21-17-18-31-32(35)19-16-20-34(31)46(5)6/h16-21,24-25,29,33,36,38,40,45,47,50-52H,7-15,22-23,26-27H2,1-6H3/t29-,33+,36-,38?,40-,42-,43-,44?/m1/s1 |
InChI Key |
XEBYKMZACZDPNP-JUVIYOJNSA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)CCCCCCCCCCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
Isomeric SMILES |
C[C@@H]1[C@H](C2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)OC(=O)CCCCCCCCCCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)CCCCCCCCCCCNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
Synonyms |
12-O-(12-N-dansylaminododecanoyl)phorbol dansyl-TPA-13-desacetate |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action Studies of Dansyl Tpa 13 Desacetate
Investigation of High-Affinity Binding to Phorbol (B1677699) Ester Receptors
Dansyl-tpa-13-desacetate, a fluorescent derivative of the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), has been instrumental in studying the localization and dynamics of phorbol ester binding sites within cells. The binding affinity of this compound to phorbol ester receptors, which are primarily the C1 domains of Protein Kinase C (PKC) isozymes, has been quantified through competitive binding assays.
In a key study, the inhibitory potency of various phorbol ester derivatives was assessed using a [3H]phorbol-12,13-dibutyrate ([3H]PDBu) binding assay. The results demonstrated that this compound exhibits a moderate affinity for these receptors, with a reported ID50 value of 1000 nM. researchgate.net This is in contrast to the high affinity of TPA, which has an ID50 value of 4 nM in the same assay system. researchgate.net Another fluorescent derivative, Dansyl-TPA, showed an ID50 of 2 nM, highlighting the significant impact of the desacetylation at the 13-position on the binding affinity. researchgate.net
The binding of phorbol esters to the C1 domain is a critical initiating event in their biological activity. The C1 domain, a cysteine-rich zinc-finger-like sequence, serves as the recognition site for the endogenous PKC activator, diacylglycerol (DAG), and its functional analogs, the phorbol esters. nih.gov The affinity of this binding is a key determinant of the subsequent activation of PKC.
Table 1: Comparative Binding Affinities of Phorbol Ester Derivatives
| Compound | ID50 (nM) in [3H]PDBu Binding Assay |
|---|---|
| TPA | 4 researchgate.net |
| Dansyl-TPA | 2 researchgate.net |
| This compound | 1000 researchgate.net |
| Dansyl-TPA-20-acetate | 30 researchgate.net |
Activation and Translocation Dynamics of Protein Kinase C (PKC) by this compound
The binding of this compound to the C1 domain of PKC induces a conformational change in the enzyme, leading to its activation and translocation from the cytosol to cellular membranes. This process is a hallmark of PKC activation by phorbol esters and is a crucial step in the signal transduction cascade.
Comparative Analysis of PKC Activation Potency with TPA and Other Derivatives
Research indicates that this compound is a potent activator of PKC, although with a lower potency compared to TPA. It has been described as being "almost as potent as dansyl-TPA" in activating PKC. researchgate.net Notably, Dansyl-TPA itself is reported to be equipotent with TPA as a PKC activator, inducing half-maximum stimulation at a concentration of 2 nM. researchgate.net This suggests that while the desacetylation at the 13-position significantly reduces binding affinity, it does not completely abolish the ability of the molecule to activate PKC. In contrast, another derivative, dansyl-TPA-20-acetate, is completely inactive as a PKC activator, underscoring the critical role of specific structural features for biological activity. researchgate.net
The activation of PKC by these compounds initiates a cascade of phosphorylation events, as PKC is a serine/threonine kinase. This activation is a key mechanism through which phorbol esters exert their diverse biological effects.
Isoform-Specific Activation and Downregulation of PKC by Phorbol Ester Derivatives
The PKC family comprises multiple isozymes, broadly classified into conventional (cPKCs), novel (nPKCs), and atypical (aPKCs) subfamilies, based on their requirements for activation. Phorbol esters, including by extension this compound, primarily activate the conventional and novel PKC isoforms, as these possess the C1 domain that binds phorbol esters. nih.gov Atypical PKCs lack a typical C1 domain and are thus unresponsive to phorbol esters.
While specific studies on the isoform selectivity of this compound are not available, research on other phorbol esters like phorbol-12-myristate-13-acetate (PMA) provides insights into the potential for isoform-specific effects. For instance, low concentrations of PMA have been shown to selectively activate PKC-α and PKC-β1, leading to the differentiation of monocytes, whereas higher concentrations lead to apoptosis through a broader activation of PKC isoforms. nih.gov Furthermore, different PKC isoforms can be differentially downregulated upon prolonged exposure to phorbol esters. For example, bryostatin (B1237437) 1, another C1 domain ligand, is known to differentially down-regulate various PKC isozymes, with a notable biphasic dose-dependence for PKCδ downregulation. nih.gov This differential regulation can lead to distinct downstream cellular responses. The specific pattern of PKC isoform activation and subsequent downregulation by this compound remains an area for further investigation.
Early Biochemical Events Triggered by this compound-Mediated PKC Activation
The activation of PKC by this compound initiates a series of rapid biochemical events within the cell. One of the earliest and most well-documented events is the translocation of PKC from the cytosol to cellular membranes, including the plasma membrane and internal membranes like the endoplasmic reticulum and nuclear membrane. nih.gov This translocation is a direct consequence of the conformational change induced by the binding of the phorbol ester to the C1 domain, which exposes the membrane-binding domains of the enzyme.
Studies with fluorescent phorbol ester derivatives have shown that this translocation is a critical step for the induction of cellular responses. For example, in HL60 promyelocytic leukemia cells, the activation and translocation of PKC are considered early biochemical events that trigger cellular differentiation. researchgate.net In cells treated with dansylaza-TPA, a compound structurally similar to this compound, an enhanced PKC activity was observed, with 50-80% of this activity located in the particulate fraction, which is indicative of membrane translocation. researchgate.net
Following translocation and activation, PKC can phosphorylate a wide array of substrate proteins, leading to the modulation of various signaling pathways. These can include pathways involved in cell growth, proliferation, and differentiation. While specific downstream signaling pathways uniquely activated by this compound have not been fully elucidated, the known functions of PKC suggest that its activation by this compound will have pleiotropic effects on cellular function.
Cellular Uptake, Intracellular Localization, and Dynamic Tracking Using Dansyl Tpa 13 Desacetate
Kinetics of Cellular Internalization of Dansyl-tpa-13-desacetate
The cellular uptake of fluorescent 12-O-tetradecanoylphorbol-13-acetate (TPA) derivatives, including this compound, is a rapid process. researchgate.net Due to their highly lipophilic nature, these compounds can quickly penetrate the cell membrane. researchgate.net Studies have shown that the entry of similar fluorescent TPA analogs into cells can occur on a millisecond timescale and is largely independent of cellular energy. nih.gov The rate of uptake of these fluorescent derivatives often corresponds with their activity in competitive binding assays. researchgate.net For instance, the cellular uptake of various fluorescent TPA derivatives has been observed to parallel their ability to displace [3H]phorbol-12,13-dibutyrate ([3H]PDBu) in binding assays. researchgate.net The kinetics of this internalization process are crucial for understanding the subsequent intracellular events triggered by these molecules. The rapid internalization allows for the swift initiation of downstream signaling pathways.
Subcellular Distribution and Compartmentalization Studies
Once inside the cell, this compound and its related compounds exhibit a distinct pattern of distribution, which can be visualized using fluorescence microscopy. This allows for the mapping of their accumulation in various subcellular compartments.
Upon entering cells, such as C3H 10T1/2 fibroblasts, fluorescent TPA derivatives like dansyl-TPA lead to a strong fluorescence signal throughout the cytoplasm. researchgate.net A notable observation is the significant lack of fluorescence within the nucleus, indicating that the compound is largely excluded from this compartment. researchgate.net This specific localization pattern suggests that the primary targets and interaction sites of these phorbol (B1677699) ester analogs reside within the cytoplasm and associated organelles. The distribution of a similar fluorescent phorbol ester, dansyl-TPA, has been shown to include the endoplasmic reticulum, Golgi apparatus, mitochondria, and the nuclear membrane. nih.gov
The cytoplasmic fluorescence observed following the uptake of dansyl-TPA derivatives is not diffuse but rather points to binding at specific sites. researchgate.net These locations are presumed to represent the cellular localization of phorbol ester receptors. researchgate.net Phorbol esters are known to mimic the action of the second messenger diacylglycerol (DAG) and are potent activators of protein kinase C (PKC). nih.gov Therefore, the observed fluorescence patterns are thought to reflect the distribution of PKC isozymes and other potential phorbol ester receptors throughout the cytoplasm. researchgate.netnih.gov These non-PKC receptors, which also possess phorbol ester binding domains, include proteins like chimaerins, RasGRP, and Unc-13/Munc-13. nih.gov The ability to visualize these binding sites provides a powerful method for studying the subcellular distribution of these important signaling proteins.
Cytoplasmic Localization and Exclusion from Nuclear Compartments
Competitive Binding and Quenching Assays for Cellular Uptake Characterization
Competitive binding assays are a cornerstone in characterizing the interaction of ligands with their receptors. In the context of this compound and related compounds, these assays are used to determine their binding affinity and to confirm the specificity of their interaction with cellular targets.
The potency of synthetic fluorescent TPA derivatives is often evaluated using a [3H]PDBu binding assay. researchgate.net This assay measures the ability of the fluorescent analog to compete with the radiolabeled [3H]PDBu for binding to phorbol ester receptors. The concentration at which a compound inhibits 50% of the specific binding of the radioligand is known as its ID50 value.
| Compound | ID50 in [3H]PDBu Binding Assay (nM) |
| This compound | 30 |
| Dansyl-TPA | 2 |
| Dansyl-TPA-20-acetate | 1000 |
| TPA | 4 |
This table presents the ID50 values for several TPA derivatives, indicating their relative affinities for phorbol ester receptors. Data sourced from researchgate.net.
Furthermore, the specificity of the cellular uptake of fluorescent TPA derivatives can be confirmed through quenching assays. researchgate.net When cells that have taken up a fluorescent phorbol ester are treated with an excess of a non-fluorescent TPA, the fluorescence inside the cells is diminished or "quenched." researchgate.net This occurs because the non-fluorescent TPA competes for and displaces the fluorescent analog from its binding sites, demonstrating that the uptake is a specific and saturable process. researchgate.net
Advanced Microscopy Techniques for Live-Cell Imaging of this compound
The study of the dynamic processes of cellular uptake and intracellular localization of molecules like this compound is greatly enhanced by advanced microscopy techniques. nih.gov Live-cell imaging allows for the observation of these events in real-time, providing unparalleled insights into cellular function. sartorius.com
Techniques such as fluorescence recovery after photobleaching (FRAP), fluorescence loss in photobleaching (FLIP), and Förster resonance energy transfer (FRET) provide quantitative data on the mobility and interaction of fluorescently labeled molecules within the cell. mdpi.com Confocal laser scanning microscopy (CLSM) is particularly valuable as it allows for "optical sectioning" of the cell, providing high-resolution images from various depths and reducing out-of-focus blur. mdpi.com Multiphoton confocal microscopy offers further advantages for live-cell imaging, including deeper tissue penetration and reduced phototoxicity, which is crucial for long-term observation. nih.gov
More recent innovations include automated, high-throughput imaging platforms that can monitor cellular dynamics in multiwell plates over extended periods. nih.gov These systems are often equipped with environmental chambers to maintain optimal conditions for the cells. nih.gov The application of these advanced microscopy techniques enables a more detailed and quantitative analysis of the spatial and temporal dynamics of this compound within living cells, contributing to a deeper understanding of its biological activity. nih.govsartorius.com
Structure Activity Relationship Sar Studies of Dansyl Tpa 13 Desacetate and Its Analogues
Impact of the 13-Desacetate Modification on Biological Activity
The structural modification at the C-13 position of the phorbol (B1677699) ester backbone is a critical determinant of biological function. In Dansyl-tpa-13-desacetate, the removal of the acetate (B1210297) group from the 13-position, as compared to its parent compound Dansyl-TPA (Dansyl-12-O-tetradecanoylphorbol-13-acetate), has a discernible but not ablative effect on its potency. Research indicates that this compound remains a highly potent activator of protein kinase C (PKC), with an activity level that is nearly equivalent to that of Dansyl-TPA. researchgate.net
Role of the Dansyl Moiety in Fluorescent Properties and Receptor Interaction
The dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group is a well-established fluorescent probe integrated into the structure of this compound to facilitate the study of its cellular interactions. researchgate.netnih.gov This moiety does not typically confer biological activity itself but serves as a reporter group. The key advantages of the dansyl group include its relatively small size, which minimizes structural perturbation of the parent molecule, and its characteristic environmental sensitivity. nih.govmdpi.com
The fluorescence emission of the dansyl group is highly dependent on the polarity of its local environment; its fluorescence intensity increases significantly in more hydrophobic (nonpolar) surroundings compared to a hydrophilic (polar, aqueous) environment. nih.gov This solvatochromic effect is instrumental in studying receptor binding. When a dansyl-labeled ligand like this compound binds to a target protein such as PKC, the dansyl moiety often moves into a more hydrophobic pocket at the binding site. nih.gov This transition from an aqueous to a nonpolar environment results in a detectable increase in fluorescence intensity, providing a direct method to monitor binding events in real-time. nih.govresearchgate.net This property allows researchers to quantify binding affinities and study the kinetics of ligand-receptor interactions without the need for radioactive labels. jst.go.jp
Comparative SAR with Dansyl-TPA and Dansyl-TPA-20-acetate
A comparative analysis of the structure-activity relationships between this compound and its close analogs, Dansyl-TPA and Dansyl-TPA-20-acetate, highlights the stringent structural requirements for PKC activation. While this compound is nearly as potent as Dansyl-TPA, the modification at the C-20 position has a dramatically different outcome. researchgate.net
Dansyl-TPA-20-acetate, which features an additional acetate group at the C-20 primary alcohol, is reported to be completely inactive as a PKC activator. researchgate.net This starkly contrasts with the high potency of both Dansyl-TPA and this compound. The hydroxyl group at C-20 is considered essential for the activity of tumor-promoting phorbol esters. ucsd.edu Its acylation in Dansyl-TPA-20-acetate evidently disrupts the necessary conformation or steric profile required for effective binding to the C1 domain of PKC.
| Compound | Modification from Dansyl-TPA | PKC Activation Potency |
|---|---|---|
| Dansyl-TPA | - | Potent (Half-maximum stimulation at ~2 nM) researchgate.net |
| This compound | Removal of 13-acetate group | Almost as potent as Dansyl-TPA researchgate.net |
| Dansyl-TPA-20-acetate | Addition of 20-acetate group | Completely inactive researchgate.net |
Structure-Function Correlations for PKC Binding and Activation
The ability of phorbol esters to activate protein kinase C is directly correlated with their structural capacity to mimic diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. nih.govwikipedia.org These molecules bind within the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and activates the kinase. pancreapedia.org
The SAR data for this compound and its analogs provide clear structure-function correlations:
The C-12 Acyl Chain and Dansyl Group: The long tetradecanoyl chain at the C-12 position, which carries the dansyl reporter, is crucial for inserting into the membrane and the hydrophobic cleft of the C1 domain. nih.gov The biological activity is retained with the dansyl modification, indicating it is well-tolerated. researchgate.net
The C-13 Position: The presence of an acetate at C-13 (as in Dansyl-TPA) contributes to optimal potency. However, its removal (in this compound) only slightly diminishes this activity, signifying that the hydroxyl group at C-13 is sufficient to maintain a strong interaction with the receptor. researchgate.net
The C-20 Hydroxyl Group: The free hydroxyl group at the C-20 position is absolutely critical for activity. Its esterification to form Dansyl-TPA-20-acetate completely abolishes the ability to activate PKC. researchgate.net This suggests the C-20 hydroxyl may form a key hydrogen bond with the receptor or that its modification introduces a steric clash that prevents proper docking into the C1 domain binding site.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | Dansyl-12-O-tetradecanoylphorbol-13-desacetate |
| Dansyl-TPA | Dansyl-12-O-tetradecanoylphorbol-13-acetate |
| Dansyl-TPA-20-acetate | Dansyl-12-O-tetradecanoylphorbol-13,20-diacetate |
| PKC | Protein Kinase C |
| DAG | Diacylglycerol |
| TPA / PMA | 12-O-Tetradecanoylphorbol-13-acetate / Phorbol 12-myristate 13-acetate |
Applications of Dansyl Tpa 13 Desacetate As a Fluorescent Research Probe
Use in In Vitro Binding Assays (e.g., [3H]PDBu competitive binding assays)
Dansyl-tpa-13-desacetate serves as a potent competitor in in vitro binding assays, particularly in competitive binding studies involving the potent phorbol (B1677699) ester, [3H]phorbol-12,13-dibutyrate ([3H]PDBu). These assays are crucial for identifying and characterizing receptors for phorbol esters, most notably Protein Kinase C (PKC). The principle of this assay lies in the competition between the fluorescently labeled this compound and the radiolabeled [3H]PDBu for the same binding sites on their target proteins.
In a comparative study, the inhibitory potency of this compound was quantified by its ID50 value, which is the concentration required to inhibit 50% of the specific binding of [3H]PDBu. Research has shown that synthetic fluorescent derivatives of TPA, including this compound, exhibit distinct binding affinities. researchgate.netresearchgate.net For instance, this compound has an ID50 value of 1000 nM in the [3H]PDBu binding assay. researchgate.netresearchgate.net This is in comparison to dansyl-TPA and TPA itself, which have significantly higher affinities with ID50 values of 2 nM and 4 nM, respectively. researchgate.netresearchgate.net The cellular uptake of these fluorescent TPA derivatives often correlates with their activity in the [3H]PDBu binding assay. researchgate.net
These competitive binding assays are instrumental in screening new compounds for their ability to interact with phorbol ester binding sites and in elucidating the structure-activity relationships of these interactions. nih.govbiocompare.com The use of a fluorescent probe like this compound offers a non-radioactive alternative for such binding studies, although it is often used in conjunction with radiolabeled ligands for validation.
Table 1: Comparative ID50 Values in [3H]PDBu Competitive Binding Assays
| Compound | ID50 (nM) |
|---|---|
| Dansyl-TPA | 2 |
| TPA | 4 |
| Dansyl-TPA-20-acetate | 30 |
| This compound | 1000 |
Data sourced from references researchgate.netresearchgate.net
Monitoring Protein-Ligand Interactions and Conformational Changes
The dansyl moiety of this compound is a well-established fluorescent reporter sensitive to the polarity of its microenvironment. This property makes it an excellent tool for monitoring protein-ligand interactions and subsequent conformational changes in the target protein. mdpi.comnih.gov When this compound binds to a protein, the fluorescence emission spectrum, quantum yield, and lifetime of the dansyl group can change significantly. mdpi.com
Upon binding to a hydrophobic pocket on a protein, the dansyl group is shielded from the aqueous solvent, leading to an increase in fluorescence intensity and a blue shift in the emission maximum. mdpi.com This phenomenon can be exploited to:
Determine binding affinities (Kd): By titrating the protein with increasing concentrations of this compound and monitoring the change in fluorescence, a saturation binding curve can be generated to calculate the dissociation constant (Kd). nih.gov
Study binding kinetics: Stopped-flow fluorescence techniques can be employed to monitor the rapid kinetics of association and dissociation of the probe with its target protein.
Detect conformational changes: Changes in the protein's conformation upon binding of other ligands or allosteric modulators can alter the environment around the bound this compound, resulting in a detectable change in its fluorescence properties. mdpi.com This allows for the indirect monitoring of the protein's dynamic behavior. mdpi.comnih.gov
While direct studies on this compound are limited, the principles of using dansylated ligands to probe protein interactions are well-documented for various protein systems. mdpi.comnih.govnih.govresearchgate.net These studies provide a strong basis for the application of this compound in similar investigations of its target proteins, such as PKC isoforms.
Investigating Membrane-Protein and Membrane-Lipid Interactions
The lipophilic nature of the phorbol ester backbone combined with the environmentally sensitive fluorescence of the dansyl group makes this compound a suitable probe for studying interactions within biological membranes.
Analysis of Membrane Fluidity and Phase Transitions
The fluorescence properties of the dansyl group are sensitive to the local environment, including the fluidity and phase state of the lipid bilayer. When incorporated into a membrane, changes in membrane fluidity will alter the mobility and hydration of the dansyl moiety, leading to changes in its fluorescence lifetime and anisotropy. This allows researchers to monitor:
Lipid phase transitions: The probe can be used to detect the transition between different lipid phases (e.g., gel to liquid-crystalline).
Lipid Uptake and Metabolism Studies
Fluorescently labeled lipids and lipid-like molecules are valuable tools for visualizing and quantifying their uptake and subsequent metabolic fate within cells. nih.gov The fluorescence of this compound allows for its cellular uptake to be monitored using techniques like fluorescence microscopy and flow cytometry. researchgate.net Studies have shown that the cellular uptake of fluorescent TPA derivatives often parallels their binding affinity. researchgate.net This suggests that this compound can be used to investigate the mechanisms of phorbol ester transport across the plasma membrane and their subsequent intracellular localization. While specific studies focusing on this compound for lipid uptake and metabolism are not extensively documented, the principles are well-established with other fluorescent lipid analogs. nih.govnih.gov
Applications in Cell Differentiation Studies (e.g., HL60 cell differentiation)
Phorbol esters are potent inducers of differentiation in various cell lines, a classic example being the human promyelocytic leukemia cell line, HL-60. nih.govculturecollections.org.uke-crt.orgresearchgate.net These cells can be induced to differentiate into macrophage-like cells upon treatment with TPA. Fluorescent derivatives of TPA, including those with a dansyl group, have been shown to be as effective as TPA in inducing this differentiation process. researchgate.net
The use of this compound in such studies offers several advantages:
Visualization of uptake and localization: The probe's fluorescence allows for the direct visualization of its entry into cells and its subcellular distribution, which is presumed to reflect the localization of its receptors like PKC. researchgate.net
Correlation of binding with biological response: By monitoring both the fluorescence signal and markers of differentiation (e.g., changes in cell morphology, expression of specific cell surface markers), researchers can directly correlate the binding of the probe to its cellular targets with the downstream biological effects. researchgate.net
Potency assessment: The effectiveness of this compound and other derivatives in inducing differentiation can be compared to that of TPA, providing insights into the structural requirements for this biological activity. researchgate.net
Studies have indicated that fluorescent TPA derivatives are as potent as TPA in inducing HL60 cell differentiation, leading to enhanced PKC activity, a key event in the differentiation cascade. researchgate.net
Development of Novel Assays and Biosensors based on Fluorescence Resonance Energy Transfer (FRET) or Two-Photon Excitation
The favorable spectroscopic properties of the dansyl group make this compound a potential component in the development of more sophisticated fluorescence-based assays and biosensors.
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. mdpi.commdpi.com If this compound (as a donor or acceptor) is used in conjunction with another fluorophore-labeled molecule (e.g., a fluorescently tagged protein), FRET can be used to:
Monitor protein-protein interactions: If the binding of this compound to its target protein brings it into close proximity with another fluorescently labeled protein, FRET can occur, providing a signal for their association. rsc.org
Develop biosensors for enzyme activity: A FRET-based substrate for an enzyme could be designed where cleavage of the substrate separates the FRET pair, leading to a change in fluorescence.
Two-Photon Excitation (TPE): TPE microscopy is an advanced imaging technique that uses the simultaneous absorption of two lower-energy photons to excite a fluorophore. nih.govsemi.ac.cnnih.govrsc.orgtechnion.ac.il This technique offers advantages such as deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. The dansyl group is known to be two-photon active. semi.ac.cn Therefore, this compound could potentially be used as a probe in two-photon microscopy studies to:
Image its distribution in living cells and tissues with high resolution. nih.govnih.gov
Study its interaction with target molecules in complex biological environments with improved signal-to-noise ratio. nih.gov
While the specific implementation of this compound in FRET or TPE-based biosensors is still an area for future research, its inherent fluorescent properties make it a promising candidate for such advanced applications.
Computational and Theoretical Investigations of Dansyl Tpa 13 Desacetate
Molecular Docking and Dynamics Simulations of Receptor Binding
There are no specific molecular docking or molecular dynamics simulation studies in the available scientific literature that investigate the binding of Dansyl-tpa-13-desacetate to its putative receptors, such as protein kinase C (PKC).
While molecular docking and dynamics simulations are powerful tools to elucidate binding mechanisms, and have been applied to other phorbol (B1677699) esters and ligands of PKC journalirjpac.comresearchgate.netnih.govresearchgate.netscilit.com, no such computational analyses have been reported for this compound. Consequently, there is no data on its binding conformations, interaction energies, or the specific amino acid residues involved in its binding at a computational level.
Quantum Chemical Calculations of Electronic Structure and Fluorescence Properties
Specific quantum chemical calculations detailing the electronic structure and predicting the fluorescence properties of this compound are not found in published research.
Quantum chemical methods are instrumental in understanding the photophysical properties of fluorescent molecules. acs.org The fluorescence of dansyl-based compounds is known to be highly sensitive to the polarity of their local environment. unimib.it Studies on various dansyl probes have explored their fluorescence behavior, and computational investigations have been performed on other triphenylamine (B166846) (TPA) derivatives to analyze their electronic and charge-transport properties. nih.govrsc.orgnih.govresearchgate.net However, dedicated quantum chemical studies (e.g., using Density Functional Theory) on this compound to compute its molecular orbitals, transition energies, and predict its fluorescence emission spectra have not been documented.
Prediction of Structure-Activity Relationships using Computational Models
There are no published studies that use computational models to predict the structure-activity relationships (SAR) for this compound.
Computational SAR models are used to correlate a molecule's structural features with its biological activity. For related compounds, some experimental data exists; for instance, it has been noted that the cellular uptake of fluorescent TPA derivatives tends to parallel their activity in ³H-PDBu binding assays. researchgate.net Specifically, this compound is noted to be a potent activator of PKC, though less so than dansyl-TPA. researchgate.net However, these experimental findings have not been complemented with computational SAR studies to model and predict the activity of this compound based on its specific structural attributes.
Future Research Directions and Translational Potential in Basic Science
Elucidating Undiscovered Cellular Targets and Signaling Pathways
A primary future direction for Dansyl-tpa-13-desacetate research lies in the identification and characterization of its cellular targets and the signaling pathways it modulates. While it is known to be a potent activator of Protein Kinase C (PKC), similar to its parent compound 12-O-tetradecanoylphorbol-13-acetate (TPA), the full spectrum of its interactions within the cell remains to be explored. researchgate.net The diacylglycerol signaling pathway, which involves PKC and RasGRP, is a key area of investigation as these are the natural targets of phorbol (B1677699) esters. researchgate.net
Future studies can leverage the fluorescent properties of this compound to visualize its subcellular localization and identify new binding partners. Advanced imaging techniques, such as Förster Resonance Energy Transfer (FRET), can be employed to study its interactions with known and putative targets in living cells. nih.gov By observing the dynamic changes in fluorescence, researchers can gain insights into the activation and translocation of its target proteins. researchgate.net This could potentially unveil novel components of the phorbol ester signaling cascade, expanding our knowledge beyond the well-established PKC pathway. Furthermore, investigating how this compound influences various signaling cascades, such as the MAP kinase pathway, which is downstream of PKC activation, will be crucial for a comprehensive understanding of its biological effects. amazonaws.comfiveable.me
Design and Synthesis of Next-Generation Fluorescent Phorbol Ester Probes with Enhanced Specificity or Photophysical Properties
The development of this compound has paved the way for the design and synthesis of a new generation of fluorescent phorbol ester probes. While this compound has proven to be a valuable tool, there is always a need for probes with improved characteristics. Future research will focus on creating derivatives with enhanced specificity for particular PKC isozymes or other phorbol ester receptors. researchgate.net This could be achieved by modifying the structure of the dansyl group or the phorbol ester backbone.
Moreover, the exploration of different fluorophores could lead to probes with superior photophysical properties. For instance, utilizing fluorophores with longer excitation and emission wavelengths, such as BODIPY dyes, could improve tissue penetration and reduce autofluorescence, making them more suitable for in vivo imaging. researchgate.netnih.gov The synthesis of probes with varying lipophilicity is another promising avenue, as this can influence their cellular uptake and distribution. researchgate.net The goal is to develop a toolbox of fluorescent phorbol ester probes that can be used to dissect the complex roles of different phorbol ester receptors in various cellular contexts.
Integration of this compound in Novel High-Throughput Screening Methodologies
The fluorescent nature of this compound makes it an ideal candidate for integration into high-throughput screening (HTS) assays. bio-rad.com HTS allows for the rapid testing of large chemical libraries to identify compounds that modulate specific biological pathways. bio-rad.comresearchgate.net this compound can be used to develop cell-based HTS assays to screen for novel inhibitors or activators of the phorbol ester signaling pathway.
For example, a competition binding assay could be established where compounds are screened for their ability to displace this compound from its cellular targets. researchgate.net This could lead to the discovery of new drugs that target PKC or other phorbol ester receptors, which are implicated in various diseases, including cancer. researchgate.net Furthermore, high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, could be used in conjunction with this compound to screen for compounds that alter its subcellular localization or induce specific phenotypic changes. nuvisan.com This approach would provide a more comprehensive understanding of the effects of the screened compounds on cellular function.
Contribution to Understanding Fundamental Biological Processes
By providing a means to visualize and manipulate a key signaling pathway, this compound has the potential to significantly contribute to our understanding of fundamental biological processes. These processes include cell growth, differentiation, and signal transduction. amazonaws.comhse.ru The ability to track the activity of phorbol ester-sensitive pathways in real-time will allow researchers to unravel the complex regulatory networks that govern these essential cellular functions.
For instance, this compound can be used to study the role of PKC activation in the cell cycle and how its deregulation can lead to uncontrolled proliferation, a hallmark of cancer. It can also be employed to investigate the mechanisms of cellular differentiation, as phorbol esters are known to induce differentiation in certain cell types. researchgate.net The insights gained from these studies could have broad implications for developmental biology and regenerative medicine. Ultimately, the use of this compound and its next-generation counterparts will continue to be instrumental in dissecting the intricate signaling webs that control cell fate and function. mdpi.com
Q & A
Q. How should researchers integrate fragmented literature on this compound’s pharmacokinetic properties into a cohesive model?
- Answer : Conduct a systematic review using PRISMA guidelines, emphasizing species-specific differences (e.g., murine vs. human hepatocyte metabolism). Apply meta-analysis tools (RevMan) to harmonize half-life, clearance, and volume of distribution data. Highlight gaps requiring in silico PBPK modeling or interspecies scaling .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Use nonlinear regression (e.g., Hill equation) to model IC/EC values. Assess goodness-of-fit via Akaike information criterion (AIC). For heterogeneous data, apply mixed-effects models or Bayesian hierarchical analysis. Report confidence intervals and effect sizes to quantify uncertainty .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical transparency when publishing negative or inconclusive results on this compound’s efficacy?
- Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Use preprint platforms (bioRxiv) to share preliminary findings. Clearly articulate confounding variables (e.g., batch variability) in the discussion section. Cite prior negative studies to contextualize findings and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
